The Chiral Synthon (R)-(-)-4-Penten-2-ol: Chemical Properties, Physical Characteristics, and Applications in Advanced Synthesis
The Chiral Synthon (R)-(-)-4-Penten-2-ol: Chemical Properties, Physical Characteristics, and Applications in Advanced Synthesis
Executive Summary
(R)-(-)-4-Penten-2-ol (CAS: 64584-92-5) is a highly versatile, enantiomerically pure organic compound characterized by its unsaturated secondary alcohol structure[1]. Featuring a terminal alkene and a stereogenic center at the C2 position, this bifunctional molecule serves as a critical chiral building block in asymmetric organic synthesis and advanced pharmaceutical development[2]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, field-proven analysis of its physicochemical properties, synthetic pathways, and self-validating experimental protocols.
Physicochemical Profiling
The utility of (R)-(-)-4-Penten-2-ol in drug development relies heavily on its predictable physical properties and high optical purity. The following table summarizes the core quantitative data critical for quality control and reaction scaling.
| Property | Value | Reference Standard |
| CAS Number | 64584-92-5 | [1] |
| Molecular Formula | C5H10O | |
| Molecular Weight | 86.13 g/mol | |
| Boiling Point | 115-116 °C | |
| Density | 0.837 g/mL at 25 °C | |
| Refractive Index | 1.4240 (n20/D) | |
| Optical Rotation | [α]20/D −5.2° (c=1 in CHCl3) | [3] |
| Flash Point | 25.5 °C (Closed Cup) |
Structural Reactivity & Mechanistic Pathways
The true value of (R)-(-)-4-Penten-2-ol lies in its orthogonal reactivity. The terminal double bond is primed for cross-metathesis, epoxidation, and hydroboration, while the chiral hydroxyl group acts as a stereodirecting element[2]. In the pharmaceutical industry, it is frequently converted into 4-pentenoyl chloride derivatives to introduce the pent-4-enoyl moiety into active pharmaceutical ingredients (APIs)[4]. Notably, this chiral synthon is instrumental in the synthesis of myeloid cell leukemia 1 (Mcl-1) protein inhibitors, where the precise spatial arrangement dictated by the (R)-stereocenter is mandatory for high-affinity binding to cancer target proteins[5].
Synthetic Methodologies for Enantiomeric Purity
Achieving >99% enantiomeric excess (ee) requires robust, stereoselective methodologies. The two most industrially relevant pathways are Asymmetric Hydrogenation and Enzymatic Kinetic Resolution .
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation pathway of 4-penten-2-one to (R)-(-)-4-penten-2-ol.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution of racemic 4-penten-2-ol using CALB.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an intrinsic checkpoint to verify causality and prevent downstream failure.
Protocol 1: Catalytic Asymmetric Hydrogenation of 4-Penten-2-one
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Causality: The use of a Ruthenium-(R)-BINAP catalyst creates a highly specific chiral pocket. The steric bulk of the BINAP ligand shields the si-face of the prochiral ketone, forcing the hydride transfer exclusively to the re-face, yielding the (R)-enantiomer[2].
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Step-by-Step Methodology:
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Preparation: In a rigorously dried, argon-purged autoclave, dissolve 4-penten-2-one (1.0 eq) in anhydrous methanol.
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Catalyst Addition: Introduce 0.1 mol% of the Ru-(R)-BINAP catalyst under a continuous argon stream to prevent catalyst oxidation.
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Hydrogenation: Pressurize the reactor with ultra-pure H2 gas to 50 atm. Stir vigorously at 25 °C for 12 hours.
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Workup: Vent the H2 gas safely. Concentrate the mixture under reduced pressure and purify via short-path distillation.
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Self-Validating Mechanism: Before distillation, an aliquot of the crude mixture is subjected to chiral HPLC analysis. The reaction is only deemed successful if the chromatogram demonstrates an enantiomeric excess (ee) >99%. If unreacted ketone is detected, it indicates catalyst poisoning, invalidating the batch.
Protocol 2: Enzymatic Kinetic Resolution via CALB
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Causality: Candida antarctica Lipase B (CALB) possesses an active site that preferentially accommodates the (R)-enantiomer of secondary alcohols. By using vinyl acetate as an acyl donor, the reaction becomes irreversible due to the immediate tautomerization of the leaving group (vinyl alcohol) into volatile acetaldehyde[2].
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Step-by-Step Methodology:
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Reaction Setup: Dissolve racemic 4-penten-2-ol (1.0 eq) and vinyl acetate (1.5 eq) in anhydrous hexane.
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Enzyme Addition: Add immobilized CALB (Novozym 435, 10% w/w relative to the alcohol).
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Incubation: Shake the mixture at 30 °C. Monitor the conversion strictly via GC-FID.
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Separation: Halt the reaction at exactly 50% conversion by filtering off the immobilized enzyme. Separate the resulting (R)-4-penten-2-yl acetate from the unreacted (S)-alcohol using silica gel chromatography.
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Hydrolysis: Treat the isolated (R)-acetate with 1M NaOH in methanol to yield pure (R)-(-)-4-penten-2-ol[2].
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Self-Validating Mechanism: The reaction must be halted at precisely 50% conversion. Exceeding this threshold degrades enantiomeric purity as the enzyme begins to slowly acylate the (S)-enantiomer. The GC-FID conversion metric serves as an absolute go/no-go checkpoint.
Protocol 3: Polarimetric Quality Control
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Causality: Optical rotation is highly sensitive to concentration, solvent, and temperature. Standardizing these variables ensures the measurement is a true reflection of chiral purity rather than environmental artifacts.
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Step-by-Step Methodology:
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Calibration: Zero a high-precision digital polarimeter using HPLC-grade chloroform at exactly 20.0 °C.
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Sample Preparation: Accurately weigh 1.00 g of the synthesized (R)-(-)-4-penten-2-ol and dilute to exactly 100 mL with chloroform (c=1).
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Measurement: Inject the solution into a 100 mm polarimeter cell. Measure the rotation using the sodium D-line (589 nm).
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Self-Validating Mechanism: The measured specific rotation must fall within the established tolerance of -5.0° to -5.2°[3]. Deviations indicate either chemical impurities (e.g., residual solvent) or enantiomeric contamination, triggering a mandatory re-purification cycle.
References
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Worldwide Life Sciences. "(R)-(-)-4-Penten-2-ol - 1g." WWMP Online. Available at:[Link]
- Google Patents. "WO2017147410A1 - Compounds that inhibit mcl-1 protein." World Intellectual Property Organization.
Sources
- 1. CAS 64584-92-5: (R)-(-)-4-Penten-2-ol | CymitQuimica [cymitquimica.com]
- 2. (R)-(-)-4-Penten-2-ol | 55563-79-6; 625-31-0; 64584-92-5 | Benchchem [benchchem.com]
- 3. wwmponline.com [wwmponline.com]
- 4. CAS # 39716-58-0, 4-Pentenoyl chloride, pent-4-enoyl chloride - chemBlink [chemblink.com]
- 5. WO2017147410A1 - Compounds that inhibit mcl-1 protein - Google Patents [patents.google.com]
